6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a benzylpiperazine moiety and a methoxyphenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials. The methoxyphenyl group is then attached via a similar substitution reaction, using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the triazine core or the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions that may include the use of solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the triazine core or the benzylpiperazine moiety.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research into its pharmacological properties has shown promise in the development of drugs targeting specific diseases. Its interactions with biological targets are of particular interest.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The triazine core can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate: This compound shares the benzylpiperazine moiety but has a different core structure, leading to distinct chemical and biological properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains the benzylpiperazine moiety and methoxyphenyl group but is based on a chromenone core, resulting in different reactivity and applications.
Uniqueness
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts specific chemical properties and reactivity. The combination of the benzylpiperazine moiety and methoxyphenyl group further enhances its versatility and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H27N7O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O/c1-30-19-9-5-8-18(14-19)24-22-26-20(25-21(23)27-22)16-29-12-10-28(11-13-29)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
MGGYCWLAWSNWOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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